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Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger involved in a myriad of cellular

processes, including signal transduction, muscle contraction, neurotransmission, and

apoptosis.[1][2] Accurate measurement of intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore

crucial for understanding cell physiology and pathology. Fura-2 is a ratiometric fluorescent

indicator widely used for quantifying [Ca²⁺]i.[1][3] Its key advantage lies in its dual-excitation

properties; the fluorescence excitation maximum shifts from ~380 nm in the Ca²⁺-free form to

~340 nm upon binding to Ca²⁺, while the emission maximum remains around 510 nm.[1][2][4]

[5][6] This ratiometric nature allows for the calculation of the ratio of fluorescence intensities at

the two excitation wavelengths (F340/F380), which is directly proportional to the [Ca²⁺]i.[3][5]

This method effectively minimizes issues associated with uneven dye loading, photobleaching,

and variations in cell thickness, leading to more accurate and reliable measurements compared

to single-wavelength indicators.[1][2][7][8][9]

Fura-2 is available in two primary forms: Fura-2 AM and Fura-2 pentapotassium salt. Fura-2

AM is a cell-permeant ester form that can be loaded into cells non-invasively, where
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intracellular esterases cleave the AM group, trapping the active Fura-2 inside.[1][2] Fura-2
pentapotassium salt, on the other hand, is the membrane-impermeant salt form of the dye.[4]

[6] It is typically introduced into cells via techniques like microinjection, electroporation, or

scrape loading.[4][6][10] This application note focuses on the use of Fura-2 pentapotassium
salt for ratiometric Ca²⁺ imaging.

Principle of Ratiometric Imaging with Fura-2
The core principle of ratiometric imaging with Fura-2 lies in the spectral shift it undergoes upon

binding to calcium. By exciting the Fura-2 loaded cells alternately at 340 nm and 380 nm and

measuring the fluorescence emission at 510 nm, a ratio of the two fluorescence intensities

(Ratio = F340 / F380) can be calculated. This ratio is then used to determine the intracellular

calcium concentration using the Grynkiewicz equation:

[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380)

Where:

Kd is the dissociation constant of Fura-2 for Ca²⁺ (typically ~145 nM at 22°C, pH 7.2).[4][11]

R is the experimentally measured ratio of fluorescence intensities (F340/F380).

Rmin is the ratio in the absence of Ca²⁺ (zero calcium).

Rmax is the ratio at saturating Ca²⁺ concentrations.

Fmax380 / Fmin380 is the ratio of fluorescence intensities at 380 nm excitation under Ca²⁺-

free (Fmin380) and Ca²⁺-saturating (Fmax380) conditions.[12]

Data Presentation
Spectral Properties of Fura-2
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Property Ca²⁺-Free Fura-2 Ca²⁺-Bound Fura-2

Excitation Maximum ~363-380 nm[4][6][13] ~335-340 nm[4][6][13]

Emission Maximum ~510-512 nm[4][11] ~505-510 nm[4][11]

Isobestic Point \multicolumn{2}{c }{~359-360 nm[13]}

Dissociation Constant (Kd) \multicolumn{2}{c
}{~145 nM (22°C, pH 7.2)[4]

[11]}

Comparison of Fura-2 Loading Methods
Loading Method Principle Advantages Disadvantages

Microinjection

Direct injection of

Fura-2 salt into the

cytoplasm using a fine

glass micropipette.

Precise control over

intracellular

concentration; suitable

for single-cell studies.

Technically

challenging; low

throughput; can cause

cell damage.

Electroporation

Application of an

electrical field to

create transient pores

in the cell membrane,

allowing Fura-2 salt to

enter.

Can load a large

population of cells

simultaneously.

Can affect cell

viability; may not be

suitable for all cell

types.

Scrape Loading

Cells are gently

scraped from the

culture dish in the

presence of Fura-2

salt, causing transient

membrane

disruptions.

Simple and quick

method for loading

adherent cells.

Inefficient loading; can

cause significant cell

damage and loss.

Experimental Protocols
Materials and Reagents

Fura-2 pentapotassium salt
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Dimethyl sulfoxide (DMSO), anhydrous

HEPES-buffered saline (HBS): 10 mM HEPES, 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2

mM CaCl₂, 10 mM glucose, pH 7.4

Calcium-free HBS: HBS with CaCl₂ omitted and 1 mM EGTA added

High-calcium HBS: HBS with 10 mM CaCl₂

Ionomycin

Digitonin or Triton X-100

Probenecid (optional, to inhibit dye extrusion)[4]

Microinjection, electroporation, or cell scraping equipment

Fluorescence microscope equipped for ratiometric imaging (with 340 nm and 380 nm

excitation filters and a >510 nm emission filter)

Image acquisition and analysis software

Protocol 1: Preparation of Fura-2 Pentapotassium Salt
Stock Solution

Prepare a stock solution of Fura-2 pentapotassium salt at a concentration of 1-10 mM in

deionized water or a suitable buffer (e.g., potassium-based intracellular-like solution).

Aliquot the stock solution into small volumes and store at -20°C, protected from light. Avoid

repeated freeze-thaw cycles.[7]

Protocol 2: Loading Cells with Fura-2 Pentapotassium
Salt via Microinjection

Prepare micropipettes with a tip diameter of ~0.5 µm.

Fill the micropipette with the Fura-2 pentapotassium salt stock solution (typically diluted to

50-100 µM in an appropriate intracellular buffer).[7]
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Mount the micropipette on a micromanipulator connected to a microinjection system.

Under microscopic guidance, carefully insert the micropipette into the cytoplasm of the target

cell.

Inject a small volume of the Fura-2 solution (typically 1-5% of the cell volume).

Allow the dye to equilibrate within the cell for 5-10 minutes before starting the imaging

experiment.

Protocol 3: Ratiometric Calcium Imaging
Place the coverslip with Fura-2-loaded cells onto the stage of the fluorescence microscope.

Perfuse the cells with HBS.

Acquire fluorescence images by alternately exciting the cells at 340 nm and 380 nm and

collecting the emission at >510 nm.

Record a baseline fluorescence ratio for a few minutes.

Apply the stimulus of interest (e.g., agonist, ionophore) and continue recording the

fluorescence changes.

At the end of the experiment, perform a calibration to determine Rmin and Rmax.

Protocol 4: In Situ Calibration of Fura-2
Determination of Rmax: Perfuse the cells with a high-calcium solution (e.g., HBS containing

5-10 µM ionomycin and 10 mM CaCl₂).[12] This will saturate the intracellular Fura-2 with

Ca²⁺. Record the fluorescence ratio until a stable maximum is reached. This value

represents Rmax.

Determination of Rmin: Perfuse the cells with a calcium-free solution (e.g., calcium-free HBS

containing 5-10 µM ionomycin and 5-10 mM EGTA).[12] This will chelate all intracellular

Ca²⁺. Record the fluorescence ratio until a stable minimum is reached. This value represents

Rmin.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://moodle2.units.it/pluginfile.php/741424/mod_resource/content/1/CaImaging_Fura2AM.pdf
https://moodle2.units.it/pluginfile.php/741424/mod_resource/content/1/CaImaging_Fura2AM.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15552966?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Determination of Fmax380 / Fmin380: Measure the fluorescence intensity at 380 nm

excitation during the Rmin and Rmax determination steps.

Visualizations

Fura-2 Calcium Binding and Fluorescence

Excitation & Emission

Fura-2 (Ca²⁺-free)

Fura-2 (Ca²⁺-bound)

+ Ca²⁺

Emission at 510 nm

Fluorescence

- Ca²⁺

Increased Fluorescence

Ca²⁺Excitation at 380 nm

Excitation at 340 nm

Click to download full resolution via product page

Caption: Fura-2 calcium binding and fluorescence principle.
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Start: Prepare Cells and Fura-2 Solution

Load Cells with Fura-2 Pentapotassium Salt
(Microinjection / Electroporation)

Allow Dye to Equilibrate

Acquire Baseline Ratio (F340/F380)

Apply Stimulus

Record Changes in Ratio

Perform In Situ Calibration
(Rmin and Rmax)

Calculate [Ca²⁺]i using Grynkiewicz Equation

End: Data Analysis

Click to download full resolution via product page

Caption: Experimental workflow for ratiometric calcium imaging.
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Troubleshooting
Problem Possible Cause Solution

Low fluorescence signal Inefficient dye loading.

Optimize loading parameters

(concentration, duration).

Ensure cell viability.

Photobleaching.

Reduce excitation light

intensity or exposure time. Use

an anti-fade reagent.

High background fluorescence
Autofluorescence from cells or

medium.

Use a background subtraction

algorithm. Use phenol red-free

medium.

Incomplete removal of

extracellular dye.

Ensure thorough washing after

loading (if applicable to the

loading method).

Inconsistent or noisy ratio Low signal-to-noise ratio.

Increase dye concentration or

excitation intensity (balance

with photobleaching).

Cell movement.

Use a cell immobilization

agent. Ensure the imaging

setup is stable.

Difficulty with calibration
Incomplete saturation or

depletion of Ca²⁺.

Increase ionomycin

concentration or incubation

time. Ensure the effectiveness

of EGTA.

Dye compartmentation (e.g., in

mitochondria).

Use agents like digitonin at low

concentrations to selectively

permeabilize the plasma

membrane.
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Ratiometric imaging with Fura-2 pentapotassium salt is a powerful technique for the

quantitative analysis of intracellular calcium dynamics. By providing accurate and reliable

measurements, it serves as an invaluable tool for researchers in various fields, from basic cell

biology to drug discovery. Careful attention to the experimental protocol, including proper cell

loading and calibration, is essential for obtaining high-quality data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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